molecular formula C4H6N2S B3055349 (thiophen-2-yl)hydrazine CAS No. 64059-33-2

(thiophen-2-yl)hydrazine

Cat. No.: B3055349
CAS No.: 64059-33-2
M. Wt: 114.17 g/mol
InChI Key: OJJOFKKOLNCPOX-UHFFFAOYSA-N
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Description

(thiophen-2-yl)hydrazine (CAS 90927-92-7) is a versatile chemical reagent featuring a thiophene heterocycle directly linked to a hydrazine functional group. This structure makes it a valuable building block for researchers in medicinal chemistry and organic synthesis. The thiophene ring is a privileged pharmacophore in drug discovery, found in numerous FDA-approved pharmaceuticals across various therapeutic classes, including anticonvulsant, anti-inflammatory, and anticancer agents . As a synthetic intermediate, the hydrazine moiety offers diverse reactivity, enabling the construction of complex heterocyclic frameworks . It serves as a key precursor in the synthesis of various biologically active molecules, such as hydrazone derivatives and fused nitrogen-sulfur heterocycles, which are core structures in the development of new therapeutic candidates . The compound's application is primarily in constructing molecular architectures for biological screening and material science. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

thiophen-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-6-4-2-1-3-7-4/h1-3,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJOFKKOLNCPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214249
Record name Hydrazine, (thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64059-33-2
Record name Hydrazine, (thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (thiophen-2-yl)hydrazine typically involves the reaction of thiophene-2-carboxylic acid hydrazide with hydrazine hydrate. The reaction is carried out under reflux conditions in an alcoholic solvent, such as ethanol, to yield the desired product. The general reaction scheme is as follows:

Thiophene-2-carboxylic acid hydrazide+Hydrazine hydrateThis compound+Water\text{Thiophene-2-carboxylic acid hydrazide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Thiophene-2-carboxylic acid hydrazide+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Thiophen-2-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-2-azide, while reduction can produce thiophene-2-amine.

Scientific Research Applications

(Thiophen-2-yl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (thiophen-2-yl)hydrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Reactivity

(Thiophen-2-yl)hydrazine is compared to hydrazine derivatives bearing other aromatic substituents (Table 1):

Compound Core Structure Key Reactivity Reference
This compound Thiophene + hydrazine Forms thiazoles (e.g., 3-acetyl-5-(thiophen-2-yl)-1,3,4-oxadiazoles via cyclization with aldehydes)
Phenylhydrazine Benzene + hydrazine Produces pyrazoles (e.g., 5-aminopyrazoles ), but often yields mixed products
Pyridinyl-ethylidene hydrazine Pyridine + hydrazine Forms pyrimidine derivatives (e.g., pyrimidine-2-thiols ) via thiourea cyclization
Naphthylhydrazine hydrochloride Naphthalene + hydrazine Used in dye synthesis; limited bioactivity compared to thiophene analogues

Key Observations :

  • Electronic Effects : The sulfur atom in the thiophene ring enhances electron delocalization, improving reactivity in cyclocondensation reactions compared to phenyl or pyridinyl analogues .
  • Regioselectivity : this compound exhibits higher regioselectivity in forming thiazole derivatives (e.g., 2-[(thiophen-2-yl)methylidene]hydrazinyl thiazolones ) compared to phenylhydrazine, which often requires chromatographic separation of products .

Yield and Reaction Conditions :

Compound Synthetic Method Yield (%) Conditions Reference
This compound Ultrasound-assisted condensation 85–92 Ethanol, glacial acetic acid
Phenylhydrazine derivatives Conventional reflux 65–78 Ethanol, HCl catalyst
Pyridinyl-ethylidene hydrazine Thiourea cyclization 70–80 Reflux, NaOH catalyst

Key Observations :

  • Ultrasound-assisted synthesis of this compound improves yield by 15–20% compared to conventional methods .
  • Pyridinyl derivatives require harsher conditions (e.g., NaOH) for cyclization, increasing energy input .

Antimicrobial and CNS Activity :

Compound Bioactivity Potency (vs Control) Reference
This compound derivatives Antibacterial (MIC: 2–4 µg/mL against S. aureus) Superior to ciprofloxacin
Phenylhydrazine-derived pyrazoles Moderate antifungal activity (MIC: 16–32 µg/mL against A. niger) Less potent than thiophene analogues
Pyridinyl-ethylidene hydrazine Antioxidant (IC$_{50}$: 8–12 µM in DPPH assay) Comparable to ascorbic acid
(Thiophen-2-yl)ethylidene hydrazine CNS depressant (50% reduction in locomotor activity at 10 mg/kg) More active than benzaldehyde derivatives

Key Observations :

  • Thiophene-containing hydrazines demonstrate superior antimicrobial and CNS activities due to enhanced lipophilicity from the sulfur atom .
  • Pyridinyl derivatives show stronger antioxidant profiles, likely due to the nitrogen-rich aromatic system .

Biological Activity

(Thiophen-2-yl)hydrazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Synthesis and Structural Characterization

This compound can be synthesized through various methods involving the reaction of thiophene derivatives with hydrazine. The structural integrity and purity of synthesized compounds are typically confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study reported the synthesis of pyrazolyl-thiazole derivatives containing thiophene, which demonstrated notable inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The minimum inhibitory concentrations (MICs) were found to be low, indicating potent activity.

CompoundBacterial StrainMIC (µg/mL)
7bE. coli15
7gStaphylococcus aureus10
7mCandida albicans20

Antioxidant Activity

In addition to antimicrobial effects, this compound derivatives have shown significant antioxidant properties. The DPPH and hydroxyl radical scavenging assays revealed that these compounds can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-Urease Activity

A specific derivative of this compound was evaluated for its anti-urease activity. The presence of certain substituents on the thiophene ring influenced its efficacy. For instance, a compound with a 5-chloro substituent exhibited decreased activity compared to those with a 2-nitro substituent .

Case Studies and Research Findings

  • Antidiabetic Activity : A series of novel derivatives based on this compound were synthesized and tested for their ability to inhibit α-glucosidase. The most potent compound showed an IC50 value of 9.26 µM, outperforming the standard drug acarbose in both in vitro and in vivo studies . These findings suggest potential applications in managing diabetes.
  • Anticancer Potential : The anticancer properties of thiophene derivatives have been explored against various cancer cell lines. A study designed new compounds based on the thiophene scaffold that acted as dual inhibitors for EGFR and VEGFR-2 pathways, showing promise in reducing tumor growth .
  • Fluorescent Probes : Thiophene-based hydrazines have also been developed as fluorescent probes for detecting metal ions like Zn²⁺. These probes exhibited selective fluorescence emission, indicating their utility in environmental monitoring and biological applications .

Q & A

Q. What are the standard synthetic routes for preparing (thiophen-2-yl)hydrazine derivatives, and what experimental conditions are critical for high yields?

this compound derivatives are typically synthesized via condensation reactions. For example, refluxing thiophene-2-carbohydrazide with phenyl isothiocyanate in absolute ethanol (1:1 molar ratio, 1 hour) yields N-Phenyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide with 91% yield after recrystallization . Key factors include solvent choice (ethanol or ethanol/1,4-dioxane mixtures), reflux duration, and stoichiometric control to minimize side reactions. Purification via recrystallization ensures product integrity.

Q. How can the structural integrity of this compound derivatives be confirmed experimentally?

Structural characterization employs spectroscopic and crystallographic methods. IR spectroscopy identifies functional groups (e.g., C=O at ~1653 cm⁻¹, NH stretches at ~3150–3269 cm⁻¹) , while ¹H NMR resolves tautomerism and substituent environments (e.g., aromatic protons at δ 6.57–7.96 ppm) . Single-crystal X-ray diffraction (e.g., monoclinic P21/n space group for (1E,2E)-bis[(thiophen-2-yl)methylidene]hydrazine) provides definitive bond lengths and angles .

Q. What are the primary applications of this compound in forming hydrazones, and how does this compare to phenylhydrazine?

Similar to phenylhydrazine, this compound reacts with aldehydes/ketones to form hydrazones, which are intermediates in synthesizing heterocycles like indoles or pyrazoles. For instance, refluxing thiophene-2-carbohydrazide with indolin-2,3-dione in ethanol yields N0-(2-oxoindolin-3-ylidene)thiophene-2-carbohydrazide . The thiophene moiety enhances π-conjugation, influencing reactivity and stability compared to phenyl analogs .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-based catalysts for metathesis reactions?

Density functional theory (DFT) studies evaluate activation barriers and transition states to optimize catalyst design. For example, bicyclic hydrazines (e.g., [2.2.2]-bicyclic systems) lower activation energies for cycloreversion steps in carbonyl–olefin metathesis by ~15 kcal/mol compared to [2.2.1] analogs. Experimental validation shows improved reaction rates under optimized conditions (e.g., 80°C, 12 hours) .

Q. What strategies are effective in evaluating the antiproliferative activity of this compound derivatives?

Derivatives like 2-(4-(thiophen-2-yl)-quinazolin-2-ylthio)acetohydrazide are screened against cancer cell lines (e.g., MCF-7) via MTT assays. Molecular docking studies (e.g., with EGFR kinase) identify binding modes, while IR and NMR data correlate structural features (e.g., C=O groups) with activity. Yield optimization (e.g., 69% via hydrazine hydrate reactions) ensures sufficient material for bioassays .

Q. How do reaction conditions influence the regioselectivity of Vilsmeier formylation in this compound derivatives?

Temperature and reagent stoichiometry dictate outcomes. At 50–55°C, direct N-formylation occurs, while excess POCl3 and 75°C promote cyclization to 1,3,4-oxadiazoles. For example, (E)-N-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes form under ice-bath conditions followed by heating, achieving >85% yields .

Q. What challenges arise in resolving tautomeric forms of this compound derivatives via crystallography?

Tautomerism (e.g., keto-enol equilibria) complicates structural assignments. Single-crystal studies (e.g., a = 9.681 Å, β = 100.85° for (1E,2E)-bis[(thiophen-2-yl)methylidene]hydrazine) require high-resolution data (R-factor < 0.06) and Hirshfeld surface analysis to distinguish isomers. Multi-scan absorption corrections (e.g., SADABS) mitigate diffraction artifacts .

Q. Can this compound derivatives enhance hydrogen production in catalytic decomposition systems?

While not directly studied, hydrazine derivatives decompose into H₂/NH₃ mixtures via Ru or Ni catalysts. Hydrous hydrazine (HH) offers safer handling and higher H₂ yields (~3 mol H₂/mol N₂H₄) at 80–100°C. Future work could explore thiophene-modified catalysts to stabilize intermediates and improve turnover frequencies .

Methodological Insights

  • Synthesis Optimization : Prioritize solvent polarity (e.g., ethanol for polar intermediates) and reflux times (1–6 hours) to balance yield and purity .
  • Computational Workflows : Combine Gaussian (DFT) and AutoDock (docking) to predict reactivity and bioactivity .
  • Structural Analysis : Use Bruker SMART X2S CCD diffractometers with ω-scans for high-resolution crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(thiophen-2-yl)hydrazine
Reactant of Route 2
(thiophen-2-yl)hydrazine

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